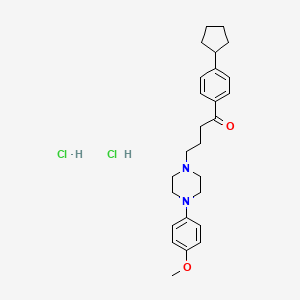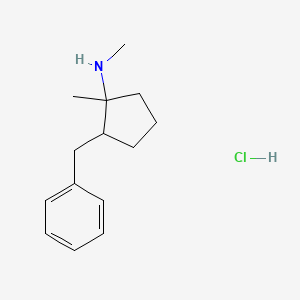
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the thiochroman moiety and form the final compound.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to enhance yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for industrial applications
Analyse Des Réactions Chimiques
Types of Reactions
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxyphenyl and piperazine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanism elucidation.
Industry: Its chemical reactivity and stability make it suitable for use in the production of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. For instance, it acts as a presynaptic 5-HT1A receptor agonist, influencing neurotransmitter release and signaling pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure, used to treat psychiatric disorders.
Uniqueness
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)oxy)thiochroman oxalate is unique due to its thiochroman core, which imparts distinct chemical and biological properties. This differentiates it from other compounds like urapidil and aripiprazole, which lack this structural feature.
Propriétés
Numéro CAS |
153804-41-2 |
|---|---|
Formule moléculaire |
C25H32N2O6S |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C23H30N2O2S.C2H2O4/c1-26-21-10-3-2-9-20(21)25-15-13-24(14-16-25)12-6-17-27-22-11-4-7-19-8-5-18-28-23(19)22;3-1(4)2(5)6/h2-4,7,9-11H,5-6,8,12-18H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
GMKYDZLAZFQDAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC4=C3SCCC4.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


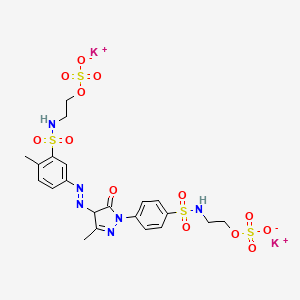
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)

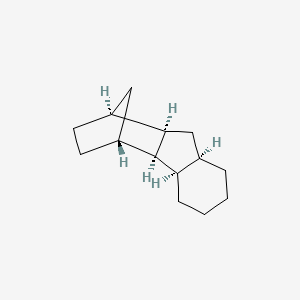
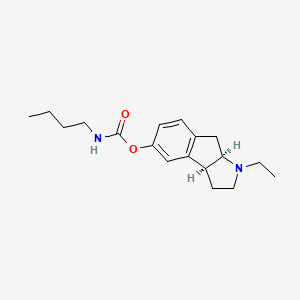
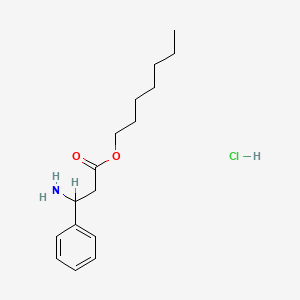
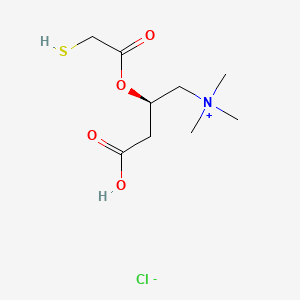
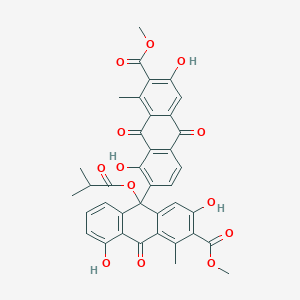
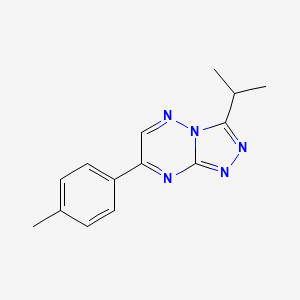

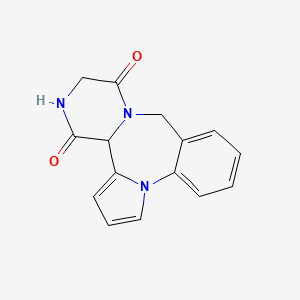
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
